3-Formyl-2-thiophenecarboxylic acid
Overview
Description
3-Formyl-2-thiophenecarboxylic acid is an organic compound . It has been used in the synthesis of zinc and cadmium carboxylate complexes .
Synthesis Analysis
The synthesis of 3-Formyl-2-thiophenecarboxylic acid involves various chemical reactions . It has been used as a reactant for Suzuki-Miyaura cross-coupling reactions . More detailed information about its synthesis can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular formula of 3-Formyl-2-thiophenecarboxylic acid is C6H4O3S . Its average mass is 156.159 Da and its monoisotopic mass is 155.988113 Da .Chemical Reactions Analysis
3-Formyl-2-thiophenecarboxylic acid is used as a reactant for Suzuki-Miyaura cross-coupling reactions . More details about its chemical reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Formyl-2-thiophenecarboxylic acid include a molecular weight of 156.16 , a melting point of 129-130 , and a density of 1.41±0.1 g/cm3 . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
3-Formyl-2-thiophenecarboxylic acid has been explored in the context of synthesizing novel chemical compounds. For instance, it has been used as a precursor in the synthesis of thiophene-2-carboxylic acids bearing alkyl and aryl-substituted oxazole and oxadiazole rings, contributing to advancements in heterocyclic chemistry (Goddard, 1991). Additionally, its thermophysical properties, like enthalpies of combustion and sublimation, have been studied to understand the stability and reactivity of thiophenecarboxylic acids (Temprado et al., 2002).
Catalytic Applications
In catalysis, 3-Formyl-2-thiophenecarboxylic acid has been employed in palladium-catalyzed reactions. This includes perarylation accompanied by cleavage of C-H bonds and decarboxylation to yield tetraarylated products, demonstrating its utility in organic synthesis and catalytic processes (Nakano et al., 2008).
Molecular and Electronic Studies
Molecular and electronic structures of compounds like 3-Formyl-2-thiophenecarboxylic acid have been a subject of research too. Studies have focused on their conformational preferences and intramolecular interactions, which are critical for understanding their chemical behavior and potential applications in materials science (Satonaka et al., 1988).
Novel Synthesis Methods
Research has also been directed towards developing novel synthesis methods involving 3-Formyl-2-thiophenecarboxylic acid. For instance, efficient hetero-annulation protocols for synthesizing substituted c-fused thiophene derivatives have been developed, contributing to the field of synthetic organic chemistry (Yasmin et al., 2014).
Safety And Hazards
3-Formyl-2-thiophenecarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .
Relevant Papers For more detailed information, you may want to refer to the relevant papers that have been retrieved . These papers contain more specific information about the compound and its various properties and uses.
properties
IUPAC Name |
3-formylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMORKVPCSMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483950 | |
Record name | 3-formyl-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-thiophenecarboxylic acid | |
CAS RN |
19991-68-5 | |
Record name | 3-formyl-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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